molecular formula C15H21NO6S B13715082 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid

Cat. No.: B13715082
M. Wt: 343.4 g/mol
InChI Key: XKJVRTDHCDSANJ-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 3-methylsulfonylphenyl substituent on the propanoic acid backbone. Its structure includes:

  • Boc group: A common protecting group for amines in peptide synthesis, enhancing stability during reactions .
  • 3-Methylsulfonylphenyl group: A polar, electron-withdrawing substituent that may influence solubility, acidity, and biological interactions.

The compound is likely used as an intermediate in pharmaceutical synthesis, analogous to other Boc-protected amino acids in the evidence .

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

XKJVRTDHCDSANJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: This step involves the reaction of the protected amine with a suitable precursor to form the propanoic acid backbone.

    Introduction of the methylsulfonylphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then interact with various biological molecules. The methylsulfonylphenyl group may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its aromatic substituent and protecting groups. Key comparisons include:

Compound Name Substituent on Aromatic Ring Key Functional Groups Molecular Weight (g/mol) Source Evidence
Target Compound 3-Methylsulfonylphenyl Boc, methylsulfonyl, propanoic acid ~357.42* N/A (inferred)
Boc-D-3-Benzothienylalanine Benzothiophen-3-yl Boc, benzothiophene 463.6
Boc-Tyr(O-4-NO2-Bn)-OH 4-Nitrobenzyloxy Boc, nitro, benzyloxy 416.43
Boc-Tyr(O-4-CN-Bn)-OH 4-Cyanobenzyloxy Boc, cyano, benzyloxy 396.44
(2R)-3-(3-Cyanophenyl)-Boc-D-Phe 3-Cyanophenyl Boc, cyano 276.29*
Boc-D-Cys(Trt)-OH Tritylsulfanyl Boc, trityl, thiol 463.6

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects: Sulfonyl groups are stronger electron-withdrawing groups than nitro or cyano substituents, which may alter the acidity of the propanoic acid moiety and reactivity in coupling reactions .

Challenges and Limitations

  • Solubility : While the methylsulfonyl group improves polarity, excessive hydrophilicity could reduce cell membrane permeability in drug candidates .
  • Synthetic Complexity: Introducing the methylsulfonyl group may require additional steps compared to nitro or cyano analogs, increasing cost and time .

Data Tables

Table 1: Physical Properties of Select Analogs

Compound Melting Point (°C) Purity Solubility (Common Solvents)
Boc-Tyr(O-4-NO2-Bn)-OH 108–110 >98% DCM, DMF
Boc-D-Cys(Trt)-OH N/A >98% DMSO, THF
3-(4-Methoxycarbonylphenyl)-TFA N/A >95% Methanol, Acetonitrile

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